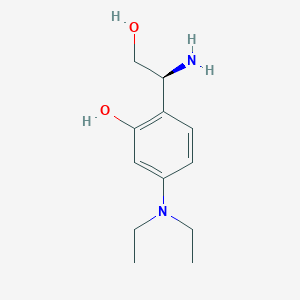

(s)-2-(1-Amino-2-hydroxyethyl)-5-(diethylamino)phenol

Description

Properties

Molecular Formula |

C12H20N2O2 |

|---|---|

Molecular Weight |

224.30 g/mol |

IUPAC Name |

2-[(1S)-1-amino-2-hydroxyethyl]-5-(diethylamino)phenol |

InChI |

InChI=1S/C12H20N2O2/c1-3-14(4-2)9-5-6-10(11(13)8-15)12(16)7-9/h5-7,11,15-16H,3-4,8,13H2,1-2H3/t11-/m1/s1 |

InChI Key |

ACOCNCFXRPTYOC-LLVKDONJSA-N |

Isomeric SMILES |

CCN(CC)C1=CC(=C(C=C1)[C@@H](CO)N)O |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)C(CO)N)O |

Origin of Product |

United States |

Preparation Methods

Asymmetric Synthesis via Chiral Epoxide Opening

One of the most effective methods reported involves the use of chiral epoxide intermediates and nucleophilic substitution with diethylamine derivatives. According to a synthetic route adapted from asymmetric synthesis literature, the key steps include:

- Preparation of a chiral epoxide intermediate derived from a substituted phenol precursor.

- Nucleophilic ring-opening of the epoxide with diethylamine or its hydroxyethyl derivative under controlled temperature to maintain stereochemical integrity.

- Subsequent purification and isolation of the optically pure amino alcohol product.

For example, the use of (S)-glycidyl 3-nosylate as a chiral epoxide and treatment with diethylamine in dimethylformamide (DMF) at 0–25 °C for 5 hours resulted in a clean SN2 displacement reaction yielding the chiral amino alcohol with high enantiomeric excess (91%) and good yield (~90%).

Protection and Deprotection Strategies

To avoid side reactions during synthesis, the carbonyl or phenolic hydroxyl groups are often protected. Common protecting groups include:

- Monoethylene glycol or neopentyl glycol for ketone protection.

- tert-Butyloxycarbonyl (Boc) for amino group protection.

For instance, in the preparation of related amino phenol derivatives, the carbonyl group of 1-chloro-4-pentanone was protected with monoethylene glycol, followed by condensation with amines such as N-ethyl-N-2-hydroxyethylamine or N,N-diethylamine. After condensation, the protective group was removed under mild conditions to yield the target intermediate.

Reductive Amination and Catalytic Hydrogenation

Reductive amination is a common approach to introduce the amino side chain onto the aromatic ring. This involves:

- Condensation of the aldehyde or ketone precursor with the appropriate amine.

- Reduction of the imine intermediate using catalytic hydrogenation, often employing Raney Nickel as a catalyst in alcoholic solvents such as methanol or ethanol.

This method allows for high purity and yield of the amino alcohol intermediate, which can then be further functionalized.

Direct Amination of Phenol Derivatives

Another approach involves direct amination of diethylamino-substituted phenols with amino alcohols under reflux conditions in solvents like ethanol or methanol. The reaction is catalyzed by bases such as triethylamine to facilitate nucleophilic substitution and formation of the amino-hydroxyethyl side chain.

Chromatographic Purification and Characterization

After synthesis, the products are typically purified by:

- Column chromatography using petroleum ether/ethyl acetate mixtures as eluents.

- Recrystallization from solvents such as tetrahydrofuran/n-hexane or 2-propanol.

Characterization includes:

- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) to confirm structure and stereochemistry.

- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.

- Optical rotation measurements to verify enantiomeric purity.

Comparative Data Table of Key Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Epoxide formation | (S)-glycidal 3-nosylate, DMF, NaH, 0–25 °C, 5 h | 91 | High stereoselectivity, SN2 displacement |

| Ketone protection | Monoethylene glycol, para-toluene sulfonic acid, 80–90 °C, 15–30 h | N/A | Protects carbonyl during amination |

| Condensation with amine | N-ethyl-N-2-hydroxyethylamine, toluene, 120–130 °C, 18–20 h | N/A | Forms intermediate for amino alcohol |

| Reductive amination | Raney Nickel catalyst, methanol, reflux | High | High purity, industrially scalable |

| Purification | Chromatography (petroleum ether/ethyl acetate) | N/A | Essential for isolating pure product |

Research Findings and Optimization

- The use of chiral epoxides and controlled nucleophilic ring-opening ensures the retention of stereochemistry, critical for biological activity.

- Protective group strategies improve yields by preventing side reactions during condensation and amination steps.

- Bases such as triethylamine improve reaction rates and yields in direct amination reactions.

- Solvent choice is crucial; ethanol and methanol are preferred for their ability to dissolve reactants and facilitate nucleophilic substitution.

- Catalytic systems like Pd-based catalysts and Raney Nickel are effective in reductive amination and hydrogenation steps, enhancing reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Chemical Reactions

The compound’s functional groups (hydroxyl, amino, diethylamino) enable diverse reactivity:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | KMnO₄, CrO₃, acidic/basic conditions | Quinone derivatives |

| Reduction | LiAlH₄, NaBH₄ | Amine derivatives |

| Substitution | Halogens (Cl₂, Br₂), HNO₃ | Electrophilic substitution products |

| Condensation | Carbonyl compounds, acetic acid catalyst | Schiff bases |

Mechanistic Insights

-

Oxidation : The hydroxyl group reacts with oxidizing agents to form quinones, altering the compound’s redox properties.

-

Reduction : Amino groups are reduced to amines, potentially modifying solubility and biological activity.

-

Substitution : The aromatic ring undergoes electrophilic substitution, introducing functional groups like nitro or halide moieties.

-

Condensation : Reaction with aldehydes/ketones forms Schiff bases, which are critical in dye chemistry applications .

Research Findings

-

Biological relevance : While not explicitly detailed in the sources, the compound’s functional groups suggest potential for enzyme inhibition or receptor interaction studies.

-

Comparative analysis : Similar compounds (e.g., 4-amino-2-diethylaminomethylphenol) lack the hydroxyethyl moiety, reducing their reactivity in specific contexts.

Scientific Research Applications

(s)-2-(1-Amino-2-hydroxyethyl)-5-(diethylamino)phenol has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential effects on biological systems and pathways.

Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (s)-2-(1-Amino-2-hydroxyethyl)-5-(diethylamino)phenol involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s core structure—5-(diethylamino)phenol with an imine or amine-based substituent—is shared with several derivatives explored in the literature. Below is a comparative analysis of key analogs:

Structural Analogs with Modified Substituents

Key Observations :

- Tautomerism and Solvatochromism: Compounds with imine groups (e.g., ) exhibit tautomerism between enol-imine and keto-amine forms, influencing UV-vis spectra and photochemical behavior .

- Biological Activity : Substitution with heterocycles (e.g., benzimidazole in ) enhances antimicrobial properties, while metal coordination further amplifies efficacy .

Metal Complexes

Comparison with Target Compound: The target molecule’s 1-amino-2-hydroxyethyl group may facilitate chelation with transition metals, akin to phenolic oxygen and imine nitrogen in and . Such complexes could exhibit redox activity or enhanced bioactivity.

Antimicrobial Activity

- Benzimidazole Derivatives: Ligand 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and its Co(II) complex inhibit S. aureus at 12.5 μg/mL, outperforming standard drugs like ampicillin .

- Metal Coordination : Cu(II) complexes reduce MIC values by 50% compared to free ligands, suggesting metal ion synergy .

Hydrogen Bonding and Crystal Packing

- (E)-5-(Diethylamino)-2-((morpholinoimino)methyl)phenol forms zigzag chains via C–H⋯O hydrogen bonds, stabilizing its crystal lattice .

- The target compound’s hydroxyl and amino groups may similarly drive supramolecular assembly, influencing solubility and crystallinity.

Thermal and Electrochemical Behavior

- Metal complexes of 5-(diethylamino)phenol derivatives decompose above 200°C, with Cu(II) complexes showing distinct redox peaks in cyclic voltammetry .

Biological Activity

(S)-2-(1-Amino-2-hydroxyethyl)-5-(diethylamino)phenol, a compound with significant potential in pharmacology, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of phenolic compounds, characterized by the presence of an amino group and a diethylamino moiety. Its chemical structure can be represented as follows:

-

Receptor Interaction :

- The compound is known to interact with various receptors, including adrenergic receptors, which play a crucial role in cardiovascular regulation and central nervous system functions.

- Studies have indicated that it acts as an agonist for the β2 adrenergic receptor, influencing pathways related to bronchial dilation and metabolic regulation .

- Enzyme Inhibition :

Antimicrobial Activity

The compound exhibits antimicrobial properties against a range of pathogens. Its efficacy has been demonstrated through various assays, showing significant inhibition of bacterial growth and biofilm formation.

Antioxidant Properties

Research indicates that this compound possesses antioxidant capabilities, which could mitigate oxidative stress-related damage in cells. This activity is crucial in preventing chronic diseases linked to oxidative damage.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exert anti-inflammatory effects by modulating inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Studies

- Neuroprotective Effects :

- Cancer Research :

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-2-(1-Amino-2-hydroxyethyl)-5-(diethylamino)phenol, and how can stereochemical purity be ensured?

- Methodological Answer : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing the aromatic core, as demonstrated in analogous phenyl-2-hydroxy-acetylamino-2-methyl-phenyl syntheses . To ensure stereochemical integrity, employ chiral auxiliaries or asymmetric catalysis during the introduction of the amino-hydroxyethyl side chain. Chiral HPLC or circular dichroism (CD) spectroscopy should validate enantiomeric excess ≥98% .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and functional groups?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) to confirm molecular mass (e.g., Monoisotopic mass: ~167.095 Da for core fragments) , H/C NMR for resolving diethylamino and hydroxyethyl groups, and IR spectroscopy to identify phenolic O-H stretches (~3200-3600 cm). For regiochemical confirmation, NOESY or COSY experiments can resolve spatial proximity of substituents .

Q. How can researchers validate the compound’s solubility and stability in aqueous buffers for in vitro studies?

- Methodological Answer : Perform pH-dependent solubility assays (e.g., shake-flask method) across physiological pH ranges (1.2–7.4). Monitor stability via HPLC-UV under accelerated degradation conditions (40°C, 75% humidity for 4 weeks). For oxidation-prone phenolic groups, add antioxidants (e.g., 0.1% BHT) to storage buffers .

Advanced Research Questions

Q. What mechanistic insights exist for the compound’s interactions with biological targets (e.g., receptors or enzymes)?

- Methodological Answer : Employ molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model binding interactions, focusing on the diethylamino group’s electrostatic contributions. Validate predictions with surface plasmon resonance (SPR) to quantify binding kinetics (, /) and competitive ELISA for specificity .

Q. How should researchers address contradictions in reported bioactivity data across studies?

- Methodological Answer : Conduct meta-analysis using standardized assays (e.g., fixed ATP levels in kinase assays) to minimize protocol variability. Cross-validate conflicting results with orthogonal techniques: e.g., compare fluorescence polarization (FP) with isothermal titration calorimetry (ITC) for binding affinity. Reference theoretical frameworks (e.g., lock-and-key vs. induced-fit models) to contextualize discrepancies .

Q. What advanced strategies exist for studying the compound’s environmental fate and degradation products?

- Abiotic : Expose to UV light (254 nm) in simulated sunlight reactors; analyze photoproducts via LC-QTOF-MS.

- Biotic : Use soil microcosms with C-labeled compound; track mineralization (CO evolution) and metabolite profiling.

- Apply QSAR models to predict ecotoxicity of degradation intermediates .

Q. How can the compound’s chiral configuration influence its pharmacokinetic profile, and what methods optimize its resolution?

- Methodological Answer : Compare (S)- and (R)-enantiomers in Caco-2 cell permeability assays and hepatic microsome stability tests. For resolution, use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in preparative HPLC. Validate enantiopurity via X-ray crystallography of co-crystals with chiral resolving agents .

Methodological Design Considerations

Q. What theoretical frameworks guide the design of dose-response studies for this compound?

- Methodological Answer : Align with the Hill-Langmuir equation for receptor occupancy modeling and the Emax model for efficacy. Incorporate allosteric modulation hypotheses if nonlinear responses are observed. Use Bayesian statistics to handle sparse data in early-phase trials .

Q. How should researchers mitigate batch-to-batch variability in large-scale synthesis for reproducibility?

- Methodological Answer : Implement process analytical technology (PAT) tools (e.g., in-line FTIR for reaction monitoring). Define critical quality attributes (CQAs) like residual solvent levels (<500 ppm) and enforce strict control of reaction parameters (e.g., temperature ±1°C, stirring rate) via design of experiments (DoE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.